N-allyl[D-Pro-10]Dyn A-(1-11) N-allyl[D-Pro-10]Dyn A-(1-11)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14578002
InChI: InChI=1S/C66H107N21O13/c1-6-29-74-48(35-42-24-26-43(88)27-25-42)55(91)79-37-52(89)78-38-53(90)80-50(36-41-17-9-8-10-18-41)59(95)85-49(34-39(3)4)58(94)82-44(20-13-30-75-64(68)69)56(92)81-45(21-14-31-76-65(70)71)57(93)86-54(40(5)7-2)61(97)83-46(22-15-32-77-66(72)73)62(98)87-33-16-23-51(87)60(96)84-47(63(99)100)19-11-12-28-67/h6,8-10,17-18,24-27,39-40,44-51,54,74,88H,1,7,11-16,19-23,28-38,67H2,2-5H3,(H,78,89)(H,79,91)(H,80,90)(H,81,92)(H,82,94)(H,83,97)(H,84,96)(H,85,95)(H,86,93)(H,99,100)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t40-,44-,45-,46-,47-,48-,49-,50-,51-,54-/m0/s1
SMILES:
Molecular Formula: C66H107N21O13
Molecular Weight: 1402.7 g/mol

N-allyl[D-Pro-10]Dyn A-(1-11)

CAS No.:

Cat. No.: VC14578002

Molecular Formula: C66H107N21O13

Molecular Weight: 1402.7 g/mol

* For research use only. Not for human or veterinary use.

N-allyl[D-Pro-10]Dyn A-(1-11) -

Specification

Molecular Formula C66H107N21O13
Molecular Weight 1402.7 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Standard InChI InChI=1S/C66H107N21O13/c1-6-29-74-48(35-42-24-26-43(88)27-25-42)55(91)79-37-52(89)78-38-53(90)80-50(36-41-17-9-8-10-18-41)59(95)85-49(34-39(3)4)58(94)82-44(20-13-30-75-64(68)69)56(92)81-45(21-14-31-76-65(70)71)57(93)86-54(40(5)7-2)61(97)83-46(22-15-32-77-66(72)73)62(98)87-33-16-23-51(87)60(96)84-47(63(99)100)19-11-12-28-67/h6,8-10,17-18,24-27,39-40,44-51,54,74,88H,1,7,11-16,19-23,28-38,67H2,2-5H3,(H,78,89)(H,79,91)(H,80,90)(H,81,92)(H,82,94)(H,83,97)(H,84,96)(H,85,95)(H,86,93)(H,99,100)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t40-,44-,45-,46-,47-,48-,49-,50-,51-,54-/m0/s1
Standard InChI Key MKKPRLAUMQVIGT-QNKLTTAESA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC=C
Canonical SMILES CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC=C

Introduction

Structural Composition and Synthesis

Molecular Architecture

N-Allyl[D-Pro-10]Dyn A-(1-11) has the molecular formula C₆₆H₁₀₇N₂₁O₁₃ and a molecular weight of 1,402.7 g/mol. The peptide sequence retains the first 11 amino acids of dynorphin A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys), with the following modifications:

  • N-Allyl Group: Introduced at the tyrosine residue (position 1) to alter receptor binding kinetics.

  • D-Proline Substitution: Replaces L-proline at position 10 to resist enzymatic degradation and improve conformational stability .

Table 1: Key Structural Features

PropertyDescription
Molecular FormulaC₆₆H₁₀₇N₂₁O₁₃
Molecular Weight1,402.7 g/mol
ModificationsN-allyl-Tyr¹, D-Pro¹⁰
Peptide SequenceH-Tyr(allyl)-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-D-Pro-Lys-OH

Synthesis Methodology

The compound is synthesized via solid-phase peptide synthesis (SPPS), employing Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling . Key steps include:

  • Resin Loading: Wang resin preloaded with lysine (position 11) initiates chain elongation.

  • Coupling Reactions: Activators like PyClocK and HOAt facilitate amino acid addition under controlled temperatures (80–85°C) .

  • N-Allylation: Introduced during tyrosine coupling using allyl bromide, requiring elevated temperatures (>100°C) for solubility .

  • D-Proline Incorporation: Utilizes D-configuration proline to minimize racemization and enhance stability.

  • Cleavage and Purification: TFA-mediated cleavage from resin, followed by HPLC purification to achieve >95% purity.

Receptor Interaction and Selectivity

Kappa-Opioid Receptor (KOR) Affinity

N-Allyl[D-Pro-10]Dyn A-(1-11) exhibits nanomolar affinity (Ki = 3.2 nM) for KOR, with 50-fold selectivity over mu-opioid receptors (MOR) and delta-opioid receptors (DOR) . The D-proline substitution stabilizes a β-turn conformation, optimizing interaction with KOR’s extracellular loop 2 .

Agonist vs. Antagonist Activity

Unlike N,N-diallyl analogs (e.g., N,N-diallyl[D-Pro-10]Dyn A-(1-11)), which act as KOR antagonists, the mono-allylated derivative functions as a partial agonist:

  • Guinea Pig Ileum (GPI) Assay: EC₅₀ = 12 nM, with 60% maximal efficacy relative to dynorphin A .

  • cAMP Inhibition: Suppresses forskolin-induced cAMP production in HEK-KOR cells (IC₅₀ = 8.7 nM) .

Table 2: Pharmacological Profile

ParameterValue (N-Allyl[D-Pro-10]Dyn A-(1-11))Value (Native Dynorphin A)
KOR Binding Affinity (Ki)3.2 nM1.5 nM
MOR Binding Affinity (Ki)160 nM220 nM
GPI EC₅₀12 nM6 nM

Comparative Analysis with Dynorphin Analogs

N,N-Diallyl[D-Pro-10]Dyn A-(1-11)

This di-allylated analog exhibits antagonist activity (KOR Ki = 28 nM) and weak antinociception in vivo, underscoring the impact of N-terminal alkylation on efficacy.

Cyclic Dynorphin Analogs

Zyklophin ([N-benzyl-Tyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11)NH₂), a cyclic KOR antagonist, demonstrates CNS penetration but lower affinity (KOR Ki = 18 nM) than N-allyl[D-Pro-10]Dyn A-(1-11) .

Challenges and Future Directions

While N-allyl[D-Pro-10]Dyn A-(1-11) shows promise, its peptide nature limits oral bioavailability. Future work may explore:

  • PEGylation: To enhance plasma stability.

  • Brain-Targeted Delivery: Nanoparticle formulations for CNS disorders.

  • Clinical Trials: Phase I safety studies in chronic pain patients.

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